molecular formula C8H6BrNO3 B13944846 7-Bromo-5-nitro-2,3-dihydrobenzofuran

7-Bromo-5-nitro-2,3-dihydrobenzofuran

Cat. No.: B13944846
M. Wt: 244.04 g/mol
InChI Key: ULJSVASNGUQURU-UHFFFAOYSA-N
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Description

7-Bromo-5-nitro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H6NO3Br.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-nitro-2,3-dihydrobenzofuran typically involves the bromination and nitration of 2,3-dihydrobenzofuran. The process begins with the bromination of 2,3-dihydrobenzofuran using bromine or a brominating agent under controlled conditions. This is followed by nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-nitro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-5-nitro-2,3-dihydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-2,3-dihydrobenzofuran: Lacks the nitro group, which may result in different biological activities.

    5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid: Contains a carboxylic acid group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness

7-Bromo-5-nitro-2,3-dihydrobenzofuran is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

7-bromo-5-nitro-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C8H6BrNO3/c9-7-4-6(10(11)12)3-5-1-2-13-8(5)7/h3-4H,1-2H2

InChI Key

ULJSVASNGUQURU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2Br)[N+](=O)[O-]

Origin of Product

United States

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